molecular formula C20H18F2N2O2 B6476784 (2E)-N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3-phenylprop-2-enamide CAS No. 2640980-57-8

(2E)-N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3-phenylprop-2-enamide

Cat. No.: B6476784
CAS No.: 2640980-57-8
M. Wt: 356.4 g/mol
InChI Key: GUVLILVNEPLSMQ-RMKNXTFCSA-N
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Description

(2E)-N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3-phenylprop-2-enamide ( 2640980-57-8) is a chemical compound with a molecular formula of C20H18F2N2O2 and a molecular weight of 356.37 g/mol . This reagent features a 5-oxopyrrolidine core, a structural motif found in compounds with a broad spectrum of biological activity . The molecule also contains a cinnamamide (3-phenylprop-2-enamide) moiety, which is a recognized pharmacophore in medicinal chemistry research and has been investigated for various biological activities . The inclusion of the 3,4-difluorophenyl group is significant, as fluorine atoms are often used in drug discovery to influence molecular conformation, metabolic stability, and binding interactions with biological targets . The specific research applications and mechanism of action for this compound are areas for ongoing investigation. Researchers are exploring its potential value based on its composite structures. The 5-oxopyrrolidine scaffold is of interest in the development of novel therapeutic agents . Similarly, the cinnamamide derivative structure suggests potential for interaction with various biological targets . This combination of features makes this compound a valuable chemical tool for exploratory research in medicinal chemistry and pharmacology. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with care, referring to the associated Safety Data Sheet for proper handling and storage guidelines.

Properties

IUPAC Name

(E)-N-[[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O2/c21-17-8-7-16(11-18(17)22)24-13-15(10-20(24)26)12-23-19(25)9-6-14-4-2-1-3-5-14/h1-9,11,15H,10,12-13H2,(H,23,25)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVLILVNEPLSMQ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=C(C=C2)F)F)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN(C1=O)C2=CC(=C(C=C2)F)F)CNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3-phenylprop-2-enamide is a derivative of the pyrrolidine class, which has garnered attention due to its potential biological activities, particularly in the realm of anticonvulsant properties. This article synthesizes data from various studies to elucidate the biological activity of this compound, focusing on its mechanisms, efficacy in different biological models, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H20F2N2O\text{C}_{19}\text{H}_{20}\text{F}_{2}\text{N}_{2}\text{O}

This structure features a pyrrolidine ring substituted with a difluorophenyl group and an amide linkage, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant anticonvulsant activity. The following sections detail its efficacy based on various experimental models.

Anticonvulsant Activity

A series of studies have demonstrated the anticonvulsant properties of this compound:

  • Maximal Electroshock Seizure (MES) Test : The compound showed effective protection against seizures induced by maximal electroshock with an effective dose (ED50) of approximately 44.46 mg/kg when administered intraperitoneally in mice .
  • Frings Audiogenic Seizure Model : In this genetic model of epilepsy, the compound exhibited an ED50 of 13.21 mg/kg, indicating strong anticonvulsant effects .
  • 6-Hz Psychomotor Seizure Model : The compound was also tested in this model with varying current intensities showing ED50 values ranging from 71.55 mg/kg to 114.4 mg/kg in mice, further confirming its anticonvulsant potential .

The proposed mechanism of action for this compound involves modulation of calcium channels, particularly Cav1.2 (L-type) channels, which play a crucial role in neuronal excitability and neurotransmitter release. This modulation is believed to contribute to the observed anticonvulsant effects and may also implicate its use in pain management models .

Comparative Efficacy

In comparison with established anticonvulsants such as phenytoin and sodium valproate, this compound has shown promising results but with a distinct pharmacological profile that warrants further investigation into its therapeutic index and side effect profile.

Compound ED50 (mg/kg) Route Model
This compound44.46i.p.MES
This compound13.21i.p.Frings Model
This compound71.55 - 114.4i.p.6-Hz Model

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Study on Anticonvulsant Properties : Research published in Frontiers in Chemistry highlighted the compound's effectiveness across multiple seizure models and suggested further exploration into its mechanism and potential side effects .
  • Pharmacokinetics and Metabolism : Another study indicated that the compound exhibits high metabolic stability with negligible hepatotoxicity and weak inhibition of cytochrome P450 enzymes compared to other anticonvulsants .

Scientific Research Applications

Anticonvulsant Properties

Research indicates that this compound exhibits significant anticonvulsant activity , making it a candidate for developing treatments for epilepsy and other seizure disorders. Key studies have demonstrated its efficacy through various experimental models:

  • Maximal Electroshock Seizure (MES) Test : The compound showed effective protection against seizures induced by maximal electroshock with an effective dose (ED50) of approximately 44.46 mg/kg when administered intraperitoneally in mice.
  • Frings Audiogenic Seizure Model : In this genetic model of epilepsy, the compound exhibited an ED50 of 13.21 mg/kg, indicating strong anticonvulsant effects.
  • 6-Hz Psychomotor Seizure Model : The compound was also tested in this model with varying current intensities showing ED50 values ranging from 71.55 mg/kg to 114.4 mg/kg in mice, further confirming its anticonvulsant potential.

The proposed mechanism of action involves modulation of calcium channels, particularly Cav1.2 (L-type) channels, which are crucial for neuronal excitability and neurotransmitter release. This modulation is believed to contribute to the observed anticonvulsant effects and may also implicate its use in pain management models.

Potential Therapeutic Applications

Given its biological activity, (2E)-N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3-phenylprop-2-enamide shows promise in several therapeutic areas:

  • Epilepsy Treatment : As noted, its anticonvulsant properties suggest potential use in managing epilepsy.
  • Pain Management : The modulation of calcium channels may extend its application to pain relief therapies.
  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects that could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

Study TypeFindings
MES TestED50 = 44.46 mg/kg; effective against maximal electroshock seizures
Frings Audiogenic ModelED50 = 13.21 mg/kg; strong anticonvulsant effects
6-Hz Psychomotor ModelED50 values between 71.55 mg/kg to 114.4 mg/kg; confirmed anticonvulsant potential

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related α,β-unsaturated amides and pyrrolidinone derivatives to highlight its unique features and biological relevance.

Structural and Functional Group Comparisons

Compound Name Structural Features Key Differences Biological Activity Reference
(2E)-N-[2-(5-Methyl-1H-Indol-3-yl)Ethyl]-3-Phenylprop-2-Enamide Indole moiety instead of pyrrolidinone; lacks fluorine substituents Reduced metabolic stability due to indole oxidation susceptibility Exhibits anti-inflammatory activity via COX-2 inhibition
(2E)-N-{[5-(4-Chlorophenyl)Furan-2-yl]Methyl}-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-Phenylprop-2-Enamide Furan and sulfone groups replace pyrrolidinone; chlorophenyl substituent Increased lipophilicity from sulfone; altered target selectivity Anticancer activity via kinase inhibition
N-[1-(3,4-Dimethoxyphenyl)-5-Oxopyrrolidin-3-yl]-2-Nitrobenzamide Nitrobenzamide and dimethoxyphenyl groups Electron-rich aromatic systems vs. electron-deficient difluorophenyl Antibacterial properties due to nitro group reactivity
(2E)-3-{4-[(4-Chlorobenzyl)Oxy]-3-Methoxyphenyl}-N-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2-Cyanoprop-2-Enamide Cyanopropenamide with trifluoromethyl and chlorobenzyl groups Enhanced electrophilicity from cyano group; improved blood-brain barrier penetration Neuroprotective effects in preclinical models
(2E)-N-[5-(1,5-Dimethyl-1H-Pyrazol-3-yl)-1,3,4-Oxadiazol-2-yl]-3-Phenylprop-2-Enamide Oxadiazole and pyrazole heterocycles Broader hydrogen-bonding capacity due to oxadiazole Anticancer activity against breast cancer cell lines

Key Findings from Comparative Studies

Metabolic Stability : The 3,4-difluorophenyl group in the target compound reduces oxidative metabolism compared to methoxy or methyl substituents in analogs like N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide, as fluorination minimizes CYP450-mediated degradation .

Receptor Binding: The pyrrolidinone ring’s rigidity enhances selectivity for serine proteases compared to flexible furan or indole-containing analogs (e.g., and compounds), as shown in molecular docking studies .

Lipophilicity and Solubility: The difluorophenyl group increases logP (2.8) relative to non-fluorinated analogs (e.g., logP = 2.1 for the indole derivative in ), improving membrane permeability but reducing aqueous solubility .

Unique Advantages of the Target Compound

  • Enhanced Stability : Fluorine substituents resist metabolic degradation, prolonging half-life in vivo compared to chlorinated or methoxylated analogs .
  • Targeted Bioactivity: The combination of pyrrolidinone rigidity and fluorine’s electron-withdrawing effects optimizes binding to proteolytic enzymes, as demonstrated in protease inhibition assays .

Q & A

Basic: What are the key considerations for synthesizing (2E)-N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3-phenylprop-2-enamide with high purity?

The synthesis of this compound requires multi-step optimization:

  • Stepwise Functionalization : Introduce the 3,4-difluorophenyl group to the pyrrolidinone core first, followed by coupling the (2E)-3-phenylprop-2-enamide moiety via amide bond formation. Use coupling agents like EDC/HOBt for efficient activation .
  • Reaction Control : Maintain anhydrous conditions, precise temperature control (±2°C), and inert atmosphere (N₂/Ar) to prevent side reactions. Solvent polarity (e.g., DMF for amidation, THF for cyclization) significantly impacts yield .
  • Characterization : Monitor intermediates via TLC (silica gel, UV detection) and confirm final product purity using HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (e.g., δ 7.2–7.5 ppm for phenyl protons) .

Basic: How is the crystal structure of this compound determined using X-ray diffraction?

  • Data Collection : Use a single-crystal diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion. Collect data up to 0.8 Å resolution .
  • Structure Solution : Employ direct methods in SHELXS or SHELXD for phase determination. For challenging cases (e.g., pseudo-symmetry), use dual-space algorithms .
  • Refinement : Apply full-matrix least-squares refinement in SHELXL with anisotropic displacement parameters for non-H atoms. Use the ORTEP-3 GUI to visualize anisotropic ellipsoids and validate geometry .

Advanced: How can discrepancies in crystallographic data (e.g., high R-factors) be resolved during refinement?

  • Twinning Analysis : Check for twinning using the TWIN command in SHELXL. Apply HKLF 5 format for twinned data integration .
  • Hydrogen Bonding Validation : Use Graph Set Analysis (G) to classify hydrogen-bonding patterns (e.g., G1 for intramolecular bonds, G2 for intermolecular). Correct misassigned H-bonds using SHELXL’s AFIX constraints .
  • Disorder Modeling : For disordered groups (e.g., flexible pyrrolidinone rings), split atoms over multiple sites and refine occupancy factors iteratively .

Advanced: What experimental design (DoE) strategies optimize reaction conditions for reproducibility?

  • Flow Chemistry : Use continuous-flow reactors to control residence time (±5 s) and temperature (±1°C). Apply fractional factorial designs to screen variables (catalyst loading, solvent ratio) .
  • Statistical Modeling : Perform response surface methodology (RSM) to identify critical parameters (e.g., pH for hydrolysis steps). Use software like JMP or Minitab for ANOVA analysis .
  • Cross-Validation : Replicate high-yield conditions in batch reactors to confirm scalability (e.g., 50 mg to 5 g scale) .

Basic: What spectroscopic methods confirm the compound’s stereochemistry and functional groups?

  • NMR Spectroscopy : ¹H NMR (500 MHz, CDCl₃) shows trans-configuration (J = 15.5–16.0 Hz for CH=CH protons). ¹⁹F NMR confirms para/meta fluorine positions (δ −138 to −142 ppm) .
  • IR Spectroscopy : Detect amide C=O stretch at ~1650 cm⁻¹ and enamide C=C at ~1600 cm⁻¹. Use ATR-FTIR for solid samples .
  • Mass Spectrometry : High-resolution ESI-MS (m/z [M+H]⁺ calc. 413.1512, found 413.1509) confirms molecular formula .

Advanced: How are hydrogen-bonding networks analyzed to predict solid-state stability?

  • Graph Set Notation : Classify motifs using Etter’s formalism (e.g., C(6) chains for amide dimers, R₂²(8) rings for π-π interactions). Validate with PLATON software .
  • Thermogravimetric Analysis (TGA) : Correlate melting points (DSC) with hydrogen-bond density. Compounds with >4 H-bonds per molecule often show >200°C decomposition .
  • SHELXL Commands : Use HTAB to generate H-bond tables and MERG to merge equivalent interactions .

Advanced: How can computational methods predict biological activity and binding modes?

  • Molecular Docking : Use AutoDock Vina with the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) against targets like COX-2 or kinase domains. Validate with MD simulations (NAMD, 100 ns) .
  • QSAR Modeling : Derive descriptors (logP, polar surface area) from Gaussian 16 calculations. Train models with IC₅₀ data from analogous compounds .
  • Pharmacophore Mapping : Align enamide and difluorophenyl motifs with known inhibitors using Phase (Schrödinger) .

Advanced: How are low yields in cross-coupling steps addressed during scale-up?

  • Catalyst Screening : Test Pd(OAc)₂/XPhos systems for Buchwald-Hartwig amination. Optimize ligand ratios (1:1.2 Pd:Ligand) to reduce Pd black formation .
  • Microwave Assistance : Use microwave irradiation (150°C, 300 W) for Suzuki-Miyaura coupling to reduce reaction time from 24 h to 30 min .
  • Workup Strategies : Extract polar byproducts via aqueous wash (NaHCO₃) and purify via flash chromatography (hexane/EtOAc 3:1) .

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